molecular formula C22H23FN2O2 B2786024 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 717895-01-7

2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2786024
M. Wt: 366.436
InChI Key: COSZMUHOLDKZIU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The compound’s appearance and odor may also be described.



Synthesis Analysis

Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This can include the type of reaction, the catalysts used, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and the products it forms.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Safety And Hazards

Safety and hazard analysis involves determining the compound’s toxicity, flammability, and environmental impact. This can include LD50 values, safety precautions for handling and storage, and disposal methods.


Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, and areas for improvement in its synthesis.


properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(14-27-20(22)12-15)13-21(26)25-9-7-24(8-10-25)19-6-4-3-5-18(19)23/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSZMUHOLDKZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

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